Tcpobop

Description

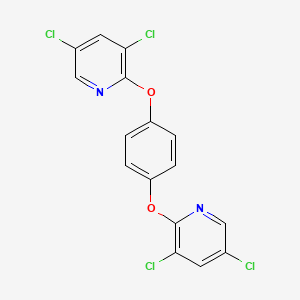

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFKRPOFIYPKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020175 | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76150-91-9 | |

| Record name | TCPOBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76150-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TCPOBOP as a Constitutive Androstane Receptor (CAR) Agonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) as a potent agonist for the constitutive androstane receptor (CAR, NR1I3). It details the molecular mechanisms of action, downstream signaling effects, and key experimental methodologies, supported by quantitative data and visual diagrams.

Introduction to this compound and the Constitutive Androstane Receptor (CAR)

The Constitutive Androstane Receptor (CAR) is a nuclear receptor highly expressed in the liver and small intestine that plays a critical role in sensing and coordinating the metabolic response to a wide array of xenobiotics and endobiotics.[1][2] Upon activation, CAR regulates the transcription of genes involved in drug metabolism, lipid and glucose homeostasis, bilirubin clearance, and cell proliferation.[2][3][4]

This compound is a potent and highly selective synthetic agonist for the mouse CAR (mCAR).[5][6] It is a non-genotoxic compound widely utilized in preclinical research as a model chemical mitogen to study CAR-dependent liver hyperplasia, hepatomegaly, and tumor promotion in rodents.[6][7][8] A crucial characteristic of this compound is its species-selectivity; it is a potent activator of mouse CAR but does not activate human CAR (hCAR).[3][9] This species difference is a critical consideration for extrapolating rodent data to human health risk assessment and drug development.[2]

Mechanism of CAR Activation by this compound

CAR activation can occur through two distinct mechanisms: direct ligand binding and indirect, ligand-independent signaling pathways. This compound functions as a direct agonist.

2.1 Direct Ligand-Binding Activation

In its inactive state, CAR resides in the cytoplasm, complexed with chaperone proteins. The direct binding of an agonist like this compound to the ligand-binding domain of CAR induces a conformational change. This event triggers the dissociation of CAR from its cytoplasmic complex and promotes its dephosphorylation, a key step for nuclear entry.[5][10] Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the regulatory regions of target genes, recruiting coactivators and initiating transcription.[2][3][10]

2.2 Species Specificity of CAR Ligands

The ligand-binding pocket of CAR exhibits significant structural differences between species, leading to pronounced specificity in agonist activity. This is a critical concept in pharmacology and toxicology.

-

CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime): Activates human CAR but not mouse CAR.[3][9]

-

Phenobarbital: Acts as an indirect activator in both rodents and humans, initiating a signaling cascade that leads to CAR dephosphorylation and nuclear translocation without directly binding to the receptor.[3][11]

This specificity necessitates the use of humanized mouse models—mice with the murine Car gene knocked out and replaced by the human CAR gene—to accurately study the effects of potential drug candidates on human CAR activation.[12][13]

Quantitative Data on this compound-Mediated Effects

This compound administration in mice leads to significant and quantifiable physiological and gene expression changes. The data below is compiled from various in vivo studies.

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Value/Description | Study Context | Citation(s) |

| Standard Dose | 3 mg/kg body weight | Induction of CAR target genes, hepatomegaly | [1][14][15] |

| Low Dose | 0.5 mg/kg (once a week) | Obesity and diabetes studies | [16] |

| Neonatal Dose | 133 µg/kg (0.67x ED50) | Developmental reprogramming studies | [15] |

| Vehicle | Corn Oil (with or without DMSO) | Control for lipophilic compound delivery | [14][17] |

| Route | Intraperitoneal (i.p.) injection | Standard for preclinical rodent studies | [1][14] |

| Duration | Single dose to multiple daily doses (e.g., 4 days) | Acute vs. sub-chronic response studies | [14] |

Table 2: this compound-Induced Gene Expression Changes in Mouse Liver

| Target Gene | Fold Increase (mRNA) | Experimental Conditions | Function | Citation(s) |

| CYP2B10 | 30-fold to 45-fold | C57/BL6 mice, MCD diet, 3 mg/kg this compound | Xenobiotic Metabolism | [1] |

| CYP3A11 | 30-fold to 45-fold | C57/BL6 mice, MCD diet, 3 mg/kg this compound | Xenobiotic & Steroid Metabolism | [1] |

| Gdf15 | ~15-fold | Wild-type mice, this compound treatment | Growth/Differentiation Factor | [4] |

| Mcl-1 | 4-fold | CAR+/+ mice | Anti-apoptotic protein | [18] |

| Glucokinase | ~2-fold | Wild-type mice, 48h this compound treatment | Glycolysis | [2] |

| CYP4A10 | Increased | MCD diet-fed mice + this compound | Fatty Acid ω-oxidation | [1] |

Table 3: Physiological and Biochemical Effects of this compound

| Parameter | Effect | Model System | Key Pathway | Citation(s) |

| Hepatic Steatosis | Reduced (44.6% vs 30.4%) | MCD diet-fed mice | Fatty Acid Oxidation | [1] |

| Serum Triglycerides | Reduced (48 vs 20 mg/dL) | MCD diet-fed mice | Lipid Metabolism | [1] |

| Liver to Body Weight Ratio | Increased | Wild-type mice | Hepatocyte Proliferation/Hypertrophy | [7][19] |

| Body Weight Gain | Inhibited | Mice on high-fat diet | Energy Homeostasis | [16] |

| Hepatocyte Apoptosis | Attenuated | Fas-induced liver injury model | Altered Bcl-2 proteins | [7][18] |

| Plasma ALT | Increased | Female Car+/+ mice | Liver Toxicity (sex-dependent) | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline common protocols used in the study of this compound as a CAR agonist.

4.1 In Vivo CAR Activation and Gene Expression Analysis

This protocol describes a typical experiment to assess the effect of this compound on target gene expression in the mouse liver.

-

1. Animal Model: Use 7-9 week old male C57BL/6 wild-type (Car+/+) mice and, for comparison, CAR knockout (Car-/-) littermates.[14] House animals under a 12-hour light/dark cycle with ad libitum access to food and water.[17]

-

2. Reagent Preparation: Dissolve this compound in a suitable vehicle, typically corn oil, to a final concentration for a dosage of 3 mg/kg.[14]

-

3. Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.[14][17] The treatment duration can range from a single injection for acute studies (e.g., 3 to 27 hours) to daily injections for several days.[14][17]

-

4. Tissue Harvesting: At the designated time point post-injection, euthanize mice via CO2 asphyxiation.[4] Immediately perfuse the liver, then excise, weigh, and snap-freeze portions in liquid nitrogen for subsequent molecular analysis.[14] Fix other portions in formalin for histological analysis.

-

5. RNA Isolation and qPCR: Isolate total RNA from frozen liver tissue using a standard Trizol-based or column-based method. Assess RNA quality and quantity. Synthesize cDNA using a reverse transcription kit. Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., 18S rRNA) for normalization.[1]

-

6. Data Analysis: Calculate relative mRNA expression using the ΔΔCt method. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance between treatment and control groups.[20]

4.2 Chromatin Accessibility (DNase-seq) Assay

This protocol is used to identify genomic regions that become more or less accessible to transcription factors upon CAR activation.

-

1. Animal Treatment and Nuclei Isolation: Treat mice with this compound (3 mg/kg) or vehicle and collect livers at specified time points (e.g., 3h and 27h).[17] Isolate nuclei from fresh liver tissue by homogenization in a specialized buffer followed by centrifugation.[17]

-

2. DNase I Digestion: Treat the isolated nuclei with an optimized concentration of DNase I enzyme. This enzyme preferentially cuts DNA in open, accessible chromatin regions (DNase I hypersensitive sites, DHSs).

-

3. DNA Purification and Library Preparation: Stop the digestion and purify the DNA fragments. Prepare sequencing libraries by ligating adapters to the ends of the DNA fragments.

-

4. Sequencing and Data Analysis: Perform high-throughput sequencing of the prepared libraries. Map the resulting reads to the mouse reference genome. Identify DHSs by calling peaks where sequence reads accumulate. Compare DHS profiles between this compound-treated and vehicle-treated groups to find differentially accessible regions (ΔDHS).[6] Associate these regions with nearby genes to understand the regulatory landscape of CAR activation.[6]

4.3 Histological Analysis of Hepatic Steatosis

This protocol is used to visualize and quantify the effect of this compound on fat accumulation in the liver.

-

1. Tissue Preparation: Fix liver samples in 10% neutral buffered formalin and embed them in paraffin. For lipid analysis, prepare frozen sections from optimal cutting temperature (OCT) compound-embedded tissue.

-

2. Staining:

-

Hematoxylin and Eosin (H&E): Stain paraffin-embedded sections with H&E for general morphology and assessment of steatosis (visualized as clear vacuoles within hepatocytes).

-

Oil Red O: Stain frozen sections with Oil Red O to specifically visualize neutral lipids, which appear as red droplets.

-

-

3. Quantification: Acquire digital images of the stained slides. Quantify the steatotic area using image analysis software by measuring the percentage of the total tissue area occupied by lipid droplets.[1] Statistical analysis is then performed to compare treatment groups.

Conclusion for Drug Development Professionals

This compound is an invaluable tool for probing the function and downstream consequences of mouse CAR activation. The key takeaways for researchers in drug development and toxicology are:

-

Mechanism: this compound is a direct, potent agonist of mouse CAR, leading to the nuclear translocation of CAR, heterodimerization with RXR, and transcriptional regulation of a vast network of genes.

-

Species Differences are Critical: The lack of this compound activity on human CAR underscores the danger of direct extrapolation from rodent models to humans.[2][9] Compounds intended for human use must be evaluated using systems that express human CAR, such as humanized mice or in vitro assays with human primary hepatocytes.[12][21]

-

Pleiotropic Effects: CAR activation by this compound extends beyond xenobiotic metabolism, profoundly impacting lipid and glucose homeostasis, cell cycle control, and inflammation.[1][2][3] These pleiotropic effects highlight the potential for off-target effects and complex drug-drug interactions mediated by CAR activators.

-

Model for Proliferation: As a potent mitogen, this compound serves as a model compound for investigating non-genotoxic carcinogenesis, a key event in the mode of action for many rodent liver tumors that may not be relevant to humans.[19][21]

Understanding the technical details of how this compound activates CAR and the downstream sequelae provides a robust framework for interpreting preclinical data and designing more predictive studies for human drug safety and efficacy.

References

- 1. Constitutive androstane receptor agonist, this compound, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vivo genome-wide binding interactions of mouse and human constitutive androstane receptors reveal novel gene targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Constitutive Androstane Receptor Agonist Initiates Metabolic Activity Required for Hepatocyte Proliferation | Semantic Scholar [semanticscholar.org]

- 9. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Impact of Neonatal Activation of Nuclear Receptor CAR (Nr1i3) on Cyp2 Gene Expression in Adult Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Constitutive Androstane Receptor Is an Anti-obesity Nuclear Receptor That Improves Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of CAR Agonist Ligand this compound on Mouse Liver Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Constitutive androstane receptor (CAR) ligand, this compound, attenuates Fas-induced murine liver injury by altering Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lymphocyte-Specific Protein-1 Suppresses Xenobiotic-Induced Constitutive Androstane Receptor and Subsequent Yes-Associated Protein–Activated Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Discovery and Molecular Mechanisms of TCPOBOP: A Technical Guide

Abstract

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, commonly known as TCPOBOP, is a potent and highly specific synthetic agonist of the mouse constitutive androstane receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details its role in CAR activation, subsequent signaling pathways, and its profound effects on hepatic metabolism and proliferation. This guide is intended for researchers and professionals in pharmacology, toxicology, and drug development, offering a consolidated resource on this pivotal research compound.

Discovery and History

This compound was first identified as a potent phenobarbital-like inducer of microsomal monooxygenase activity.[1] It is a halogenated xenochemical that has since become an invaluable tool for studying the physiological and pathological roles of the constitutive androstane receptor (CAR; Nr1i3).[2][3][4] Unlike phenobarbital, which activates CAR indirectly, this compound is a direct agonist ligand, binding to the receptor and initiating its nuclear translocation and subsequent gene regulation.[3][5][6] Its high selectivity for murine CAR has made it instrumental in elucidating the receptor's functions in rodent models.[3][4]

Mechanism of Action: CAR Activation

The primary mechanism of action of this compound is the direct activation of the constitutive androstane receptor. In its inactive state, CAR resides in the cytoplasm in a complex with other proteins. Upon binding of an agonist like this compound, CAR undergoes a conformational change, leading to its dissociation from the cytoplasmic complex and translocation into the nucleus.[5][7]

Inside the nucleus, CAR heterodimerizes with the retinoid X receptor (RXR).[5] This CAR/RXR heterodimer then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) located in the promoter regions of its target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of a wide array of genes involved in:

-

Phase I and Phase II Drug Metabolism: Including cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11), UDP-glucuronosyltransferases, and sulfotransferases.[3][8]

-

Drug Transport: Regulating the expression of transporters involved in the uptake and efflux of xenobiotics.[3]

-

Lipid and Energy Metabolism: Influencing pathways related to fatty acid synthesis, triglyceride generation, and glucose utilization.[9]

-

Cell Proliferation and Apoptosis: Modulating genes that control cell cycle progression and programmed cell death.[6][10]

Key Signaling Pathways Modulated by this compound

This compound-induced CAR activation triggers a cascade of downstream signaling events, significantly impacting liver physiology.

Regulation of Apoptosis

This compound has been shown to have anti-apoptotic properties by altering the expression of Bcl-2 family proteins.[10][11] CAR activation by this compound leads to the upregulation of the anti-apoptotic protein Mcl-1 and the downregulation of the pro-apoptotic proteins Bak and Bax.[10] This shift in the balance of pro- and anti-apoptotic factors renders hepatocytes resistant to Fas-mediated liver injury.[10]

Induction of Hepatocyte Proliferation

A hallmark of this compound administration in mice is robust hepatomegaly and hepatocyte proliferation, which occurs without preceding liver injury.[6][12][13] This direct hyperplasia is a CAR-dependent process.[6] While initially thought to be independent of classical regenerative pathways, recent studies have implicated signaling mediators such as MET, EGFR, β-catenin, and the Hippo signaling effector YAP (Yes-associated protein) in this response.[6] The transcription factor FOXM1 is also considered a critical regulator of this compound-mediated hepatocyte proliferation.[12]

Modulation of Lipid Metabolism

This compound administration significantly impacts hepatic lipid metabolism. It has been shown to ameliorate hepatic steatosis in mouse models of non-alcoholic steatohepatitis (NASH).[8] This protective effect is attributed to the increased expression of genes involved in fatty acid oxidation, including those in the microsomal ω-oxidation and peroxisomal β-oxidation pathways, such as CYP4A10.[8]

Quantitative Data

The following table summarizes key quantitative parameters related to this compound's biological activity.

| Parameter | Value | Organism/System | Reference |

| EC50 | 20 nM | Constitutive Androstane Receptor (CAR) | [1] |

Experimental Protocols

In Vivo Mouse Studies

A common experimental design for studying the effects of this compound in vivo involves the following steps:

-

Animal Model: C57/BL6 wild-type mice or CAR knockout (CAR-/-) mice are frequently used.[8][10]

-

This compound Preparation: this compound is typically dissolved in a vehicle such as corn oil, often with an initial solubilization in a small amount of DMSO.[3][11] A common working solution might be 0.15 mg/mL this compound in 2% DMSO/98% corn oil.[3][4]

-

Dosing Regimen: A typical dose is 3 mg/kg body weight, administered via intraperitoneal injection or oral gavage.[3][5][14][15] Treatment duration can range from a single dose to daily or weekly injections for several weeks, depending on the study's endpoint.[3][14][15]

-

Sample Collection: Livers and blood are harvested at specified time points following the final dose.[14][15]

-

Analysis: Tissues and serum are then processed for a variety of analyses, including:

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) to measure mRNA levels of CAR target genes (e.g., Cyp2b10, Cyp3a11).[8][14]

-

Western Blotting: To quantify protein levels of key signaling molecules.[14]

-

Histological Analysis: H&E staining to assess liver morphology and steatosis.[16][17]

-

Serum Biochemistry: To measure markers of liver injury (e.g., ALT, ALP) and lipid levels.[8][15][16][17]

-

Conclusion

This compound remains a cornerstone for investigating the multifaceted roles of the constitutive androstane receptor. Its high potency and specificity in murine models have been instrumental in defining CAR's function as a master regulator of xenobiotic metabolism, as well as its involvement in lipid homeostasis, cell proliferation, and liver disease. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for researchers utilizing this compound to further explore the complexities of nuclear receptor signaling in health and disease.

References

- 1. This compound | CAS 76150-91-9 | Tocris Bioscience [tocris.com]

- 2. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: Primary and secondary ge… [ouci.dntb.gov.ua]

- 3. biorxiv.org [biorxiv.org]

- 4. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound-induced hepatomegaly & hepatocyte proliferation is attenuated by combined disruption of MET & EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constitutive androstane receptor agonist, this compound, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constitutive androstane receptor (CAR) ligand, this compound, attenuates Fas-induced murine liver injury by altering Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound-Induced Hepatomegaly and Hepatocyte Proliferation are Attenuated by Combined Disruption of MET and EGFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Lymphocyte-Specific Protein-1 Suppresses Xenobiotic-Induced Constitutive Androstane Receptor and Subsequent Yes-Associated Protein–Activated Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Constitutive Androstane Receptor Agonist, this compound: Maternal Exposure Impairs the Growth and Development of Female Offspring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Safety and Toxicity Profile of TCPOBOP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, commonly known as TCPOBOP, is a potent and selective agonist of the mouse constitutive androstane receptor (CAR). Its ability to robustly activate CAR has made it an invaluable tool in toxicological and pharmacological research, particularly in studies of xenobiotic metabolism, hepatocyte proliferation, and liver cancer. This technical guide provides an in-depth overview of the safety and toxicity profile of this compound, compiling available data on its acute and chronic effects, with a focus on hepatotoxicity. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways affected by this compound are also presented to support future research endeavors. Notably, this guide also highlights the current gaps in the publicly available safety data for this compound, particularly concerning standard genotoxicity assays and definitive acute toxicity metrics such as LD50 values.

Introduction

This compound is a non-genotoxic rodent carcinogen that has been instrumental in elucidating the role of the constitutive androstane receptor (CAR), a key nuclear receptor in the liver responsible for sensing and coordinating the metabolic response to a wide array of xenobiotics and endobiotics. Activation of CAR by this compound in mice leads to a dramatic increase in liver size (hepatomegaly) due to both hepatocyte proliferation and hypertrophy.[1] This potent mitogenic effect, independent of direct liver injury, has positioned this compound as a model compound for studying chemical-induced liver growth and tumor promotion. Understanding the toxicological profile of this compound is therefore critical for interpreting experimental results and for assessing its relevance to human health risk assessment.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Toxicity Endpoint | Value | Reference |

| Mouse | Oral | TDLO | 3 mg/kg | |

| Mouse | Intraperitoneal | TDLO | 0.3 mg/kg | |

| Rat | Intraperitoneal | TDLO | 1 mg/kg |

Table 2: Hepatotoxicity of this compound in Mice

| Endpoint | Dose Range (mg/kg) | Route | Duration | Observed Effects | References |

| Hepatomegaly (Increased Liver-to-Body Weight Ratio) | 0.2 - 3 | Intraperitoneal | Single dose (4 days to 2 weeks) | Significant, dose-dependent increase in liver weight. | [2] |

| Hepatocyte Hypertrophy | 3 | Intraperitoneal | Single dose (4 days) | Enlargement of pericentral hepatocytes. | [2] |

| Hepatocyte Proliferation | 3 | Oral gavage | Single dose (48 hours) | Robust induction of hepatocyte proliferation. | |

| Steatosis (Fatty Liver) | 0.2 - 3 | Intraperitoneal | Single dose (2 weeks) | Dose-dependent accumulation of neutral lipids and cholesterol in the liver. | [2] |

| Elevated Serum ALT | 3 | Intraperitoneal | Single dose (from 2 weeks) | Increased levels of alanine aminotransferase, indicative of hepatocyte damage. | [2] |

| Liver Tumor Promotion | 3 | Intraperitoneal | Biweekly for 16 weeks (following DEN initiation) | Potent promotion of hepatocellular carcinoma. |

Note on Genotoxicity: Extensive searches of publicly available literature and safety data sheets did not yield any specific results for this compound in standard genotoxicity assays, including the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus assays, and chromosomal aberration assays. While this compound is often referred to as a "non-genotoxic carcinogen," the primary studies supporting this classification are not readily accessible.

Signaling Pathways

The biological effects of this compound are primarily mediated through the activation of the constitutive androstane receptor (CAR). Upon binding this compound, CAR translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.

CAR Activation and Downstream Gene Regulation

Regulation of Cell Cycle and Proliferation

This compound-induced hepatocyte proliferation is a complex process involving the transcriptional regulation of key cell cycle proteins. CAR activation by this compound leads to the upregulation of transcription factors like FoxM1, which in turn drives the expression of cyclins essential for cell cycle progression.

Experimental Protocols

The following are generalized protocols for common in vivo and in vitro experiments involving this compound, based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

In Vivo this compound Administration in Mice

Objective: To induce CAR activation and study its downstream effects in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile syringes and needles

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 7.5 mg/mL).[2]

-

For a typical dose of 3 mg/kg, dilute the stock solution in corn oil. The final concentration of DMSO in the vehicle should be kept low (e.g., 2-10%).[3][2] For example, to prepare a 0.75 mg/mL dosing solution in 10% DMSO/90% corn oil, dilute the 7.5 mg/mL stock 1:10 in corn oil.[2]

-

Vortex the solution thoroughly to ensure complete dissolution and suspension.

-

-

Dosing:

-

Weigh each mouse accurately to determine the required injection volume.

-

Administer the this compound solution via intraperitoneal (i.p.) injection or oral gavage. A common i.p. injection volume is 4 µL/g of body weight for a 3 mg/kg dose using a 0.75 mg/mL solution.[2]

-

-

Study Duration and Sample Collection:

-

The duration of the study will depend on the endpoints being investigated. Acute effects on gene expression can be observed within hours, while hepatomegaly is evident within a few days.[2] Carcinogenicity studies involve chronic administration over several months.

-

At the designated time point, euthanize the animals according to approved protocols.

-

Collect blood for serum chemistry analysis (e.g., ALT levels).

-

Excise the liver, weigh it to determine the liver-to-body weight ratio, and process it for histology (formalin fixation), gene expression analysis (snap-freeze in liquid nitrogen), or protein analysis (snap-freeze in liquid nitrogen).

-

Assessment of Hepatotoxicity

Objective: To evaluate the extent of liver injury and other toxic effects following this compound administration.

Procedures:

-

Serum Alanine Aminotransferase (ALT) Assay:

-

Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Measure ALT activity in the plasma using a commercially available colorimetric or enzymatic assay kit, following the manufacturer's instructions.

-

-

Histopathological Analysis:

-

Fix liver tissue in 10% neutral buffered formalin.

-

Process the fixed tissue, embed in paraffin, and section at 4-5 µm.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

-

For the assessment of steatosis, prepare frozen liver sections and stain with Oil Red O.

-

Examine the slides under a light microscope to evaluate for hepatocyte hypertrophy, necrosis, inflammation, and lipid accumulation.

-

-

Gene Expression Analysis of CAR Target Genes (RT-qPCR):

-

Isolate total RNA from snap-frozen liver tissue using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (RT-qPCR) using primers specific for CAR target genes (e.g., Cyp2b10, Cyp3a11) and a suitable housekeeping gene for normalization (e.g., 18S rRNA, Gapdh).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.

-

Experimental Workflow for Investigating this compound-Induced Hepatotoxicity

Conclusion

This compound is a powerful tool for investigating CAR-mediated biological processes. Its primary toxicity is directed towards the liver, where it induces a suite of responses including hepatomegaly, hepatocyte proliferation, and steatosis, and acts as a potent tumor promoter in rodents. While the signaling pathways underlying these effects are increasingly understood, this technical guide highlights a significant gap in the publicly available safety data for this compound. The absence of definitive LD50 values and comprehensive genotoxicity data underscores the need for further foundational toxicological studies on this widely used research compound. Researchers and drug development professionals should be mindful of these data gaps when designing experiments and interpreting their findings. The protocols and pathway diagrams provided herein serve as a resource to facilitate continued research into the complex biological activities of this compound.

References

- 1. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on TCPOBOP-Induced Hepatomegaly for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the molecular mechanisms, experimental protocols, and quantitative data surrounding the potent hepatomegalic effects of the CAR agonist, TCPOBOP.

This technical guide provides a comprehensive examination of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (this compound)-induced hepatomegaly, a critical model for studying liver growth and proliferation. This compound, a potent and specific agonist for the mouse Constitutive Androstane Receptor (CAR, NR1I3), serves as a powerful tool to investigate the signaling cascades that govern liver size and hepatocyte division, independent of liver injury.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the underlying biological processes, methodologies for in vivo studies, and a consolidated view of the quantitative outcomes associated with this compound administration.

Core Mechanism: The Central Role of the Constitutive Androstane Receptor (CAR)

This compound-induced hepatomegaly is fundamentally dependent on the activation of CAR, a nuclear receptor predominantly expressed in the liver.[1][4] Upon binding to this compound, CAR translocates from the cytoplasm to the nucleus.[5] In the nucleus, CAR heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific response elements on the DNA of target genes, thereby modulating their transcription.[6] This activation initiates two distinct, yet interconnected, downstream programs: a robust proliferative response leading to hepatomegaly and the induction of xenobiotic metabolism enzymes.[1][7]

The proliferative effects of this compound are characterized by a rapid and significant increase in liver mass, attributable to both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number).[8][9] This response is remarkably swift, with changes in liver to body weight ratio and hepatocyte proliferation detectable within 48 hours of a single administration.[1][10]

Key Signaling Pathways in this compound-Induced Hepatomegaly

While CAR activation is the initiating event, a complex network of signaling pathways converges to drive the powerful proliferative response.

CAR-Mediated Cell Cycle Entry

This compound administration triggers a rapid induction of key cell cycle regulatory proteins. A very early event is the upregulation of Cyclin D1, a critical G1 cyclin, which occurs more rapidly than in other models of liver proliferation, such as partial hepatectomy.[11][12] This is followed by the sequential activation of other cyclins and cyclin-dependent kinases (CDKs) that drive hepatocytes through the cell cycle phases.[7][12][13] The induction of transcription factors like Forkhead box protein M1 (FOXM1) and c-Myc is also crucial for the progression of the cell cycle.[1][7]

Crosstalk with Growth Factor Signaling: MET and EGFR

Recent evidence has unveiled a critical dependency of the CAR-mediated proliferative response on the intact signaling of receptor tyrosine kinases (RTKs), specifically MET (the receptor for Hepatocyte Growth Factor) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Combined disruption of both MET and EGFR signaling completely abrogates this compound-induced hepatomegaly and hepatocyte proliferation, without affecting the initial activation of CAR or the induction of drug metabolism genes.[1] This indicates that while CAR is the primary trigger, permissive signals from these growth factor pathways are essential for the proliferative but not the metabolic effects of this compound.[1]

The Role of the Hippo Signaling Pathway Effector YAP

The Yes-associated protein (YAP), a key transcriptional regulator of organ size, is another important player in this compound-induced liver growth.[7][9] this compound treatment leads to the nuclear translocation and activation of YAP.[9] Studies using hepatocyte-specific YAP-knockout mice have demonstrated that while the induction of drug metabolism genes by this compound remains unaffected, the proliferative response and subsequent hepatomegaly are substantially reduced.[7][14] This positions YAP as a critical downstream mediator of the pro-proliferative signals initiated by CAR.

Below is a diagram illustrating the core signaling pathways involved in this compound-induced hepatomegaly.

Quantitative Data on this compound-Induced Hepatomegaly

The following tables summarize key quantitative data from studies investigating the effects of this compound on the mouse liver.

Table 1: Effect of this compound on Liver to Body Weight Ratio

| Treatment Group | Dose (mg/kg) | Time Point | Fold Increase in Liver/Body Weight Ratio vs. Control | Reference |

| Wild-Type Mice | 3 | 48 hours | 1.6 | [1] |

| Wild-Type Mice | 3 | 4 days | Significant Increase | [8] |

| Wild-Type Mice | 3 | 5 days | 1.74 | [15] |

| Wild-Type Mice | 3 | 10 days | 2.14 | [15] |

| Wild-Type Mice | 3 | 2 weeks | Maximal Increase | [8] |

| MET KO + EGFRi Mice | 3 | 48 hours | 1.008 (No significant increase) | [1] |

Table 2: Effect of this compound on Hepatocyte Proliferation

| Treatment Group | Dose (mg/kg) | Time Point | Proliferation Marker | Observation | Reference |

| Wild-Type Mice (Female) | 3 | 24, 30, 36 hours | Labeling Index | 2-3 fold higher than males | [11] |

| Wild-Type Mice | 3 | 48 hours | Ki-67+ nuclei | Significant increase | [10] |

| Yap-KO Mice | 3 | Multiple | Ki-67 | Substantially reduced proliferation | [7] |

| MET KO + EGFRi Mice | 3 | 48 hours | Ki-67 | Abolished proliferation | [1] |

Table 3: Key Gene Expression Changes in Response to this compound

| Gene | Function | Time Point | Regulation | Observation | Reference |

| Cyp2b10, Cyp2c55 | Drug Metabolism | 3-48 hours | Upregulated | Prototypical CAR target genes, strongly induced. | [1][16][17] |

| Ugt1a1 | Drug Metabolism | 48 hours | Upregulated | CAR target gene involved in bilirubin clearance. | [1][18] |

| Cyclin D1 | Cell Cycle (G1) | 8 hours | Upregulated | Very rapid induction, faster than in partial hepatectomy. | [11][12] |

| Cyclin A, Cyclin B1 | Cell Cycle (S/G2/M) | 24-48 hours | Upregulated | Induced following Cyclin D1. | [1][7][11] |

| FOXM1 | Transcription Factor (Cell Cycle) | 24-48 hours | Upregulated | Critically involved in proliferative response. | [1][7] |

| c-Myc | Transcription Factor (Proliferation) | 24-48 hours | Upregulated | Important for induction of FOXM1. | [1][19] |

| p21, p27 | CDK Inhibitors | 24-48 hours | No significant change / Downregulated | Levels do not increase, allowing cell cycle progression. | [1][12] |

| Mdm2 | p53 Inhibitor | Early | Upregulated | Direct CAR target, contributes to proliferation. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies on this compound-induced hepatomegaly. The following sections outline the key experimental protocols cited in the literature.

Animal Models and this compound Administration

-

Animal Model: Typically, 8-10 week old male C57BL/6 or CD-1 mice are used.[8][9][15] It is important to note that sex differences in the proliferative response exist, with females often showing a more robust response.[11]

-

This compound Preparation: this compound (Sigma-Aldrich, T1443) is dissolved in a vehicle such as corn oil, often with a small amount of DMSO to aid solubility (e.g., 10% DMSO/90% corn oil).[6][8]

-

Administration: A single intraperitoneal (i.p.) injection is the most common route of administration.[6][8] Gavage has also been used.[11]

-

Dosage: A dose of 3 mg/kg body weight is widely used as a receptor-saturating dose that elicits a strong and reproducible hepatomegalic response.[6][8][11]

Experimental Workflow

The general workflow for a study investigating this compound-induced hepatomegaly is depicted below.

Histological Analysis

-

Fixation: Liver samples are fixed in 10% neutral buffered formalin or 4% paraformaldehyde.[15][20]

-

Processing: Tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

-

Sectioning: 5 µm sections are cut using a microtome.[20]

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[15][20]

Immunohistochemistry for Proliferation Markers (Ki-67 and BrdU)

Ki-67 Staining:

Ki-67 is an endogenous nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, M), but absent in quiescent (G0) cells, making it an excellent marker for proliferating cells.[21][22]

-

Deparaffinization and Rehydration: Paraffin-embedded sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[23]

-

Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67 (e.g., Abcam, ab15580) overnight at 4°C.[15]

-

Secondary Antibody Incubation: A fluorescently-labeled or biotinylated secondary antibody is applied.

-

Detection: For fluorescent detection, slides are mounted with a DAPI-containing mounting medium. For chromogenic detection, an avidin-biotin complex (ABC) method followed by a substrate like DAB is used.[24]

-

Quantification: The percentage of Ki-67 positive nuclei is determined by counting positive and total nuclei in multiple high-power fields.[10]

BrdU Labeling and Staining:

Bromodeoxyuridine (BrdU) is a synthetic thymidine analog that is incorporated into the DNA of cells during the S phase.[23][25]

-

BrdU Administration: Mice are injected intraperitoneally with BrdU (e.g., 100 mg/kg) or provided with BrdU in their drinking water (e.g., 1.0 mg/ml) for a defined period before euthanasia.[24][25]

-

Tissue Processing: Tissues are fixed and processed for paraffin embedding as described for histology.

-

DNA Denaturation: A critical step for BrdU staining is to denature the DNA to expose the incorporated BrdU. This is typically achieved by incubating the sections in 1-2.5 M HCl for 10-60 minutes at room temperature or 37°C.[25]

-

Immunostaining: The staining procedure then follows the same steps as for Ki-67, using a specific anti-BrdU primary antibody.[23]

-

Quantification: The BrdU labeling index is calculated as the percentage of BrdU-positive nuclei.[24]

Gene and Protein Expression Analysis

-

RNA Isolation and Quantitative RT-PCR (qRT-PCR): Total RNA is isolated from liver tissue using standard kits. cDNA is synthesized, and qRT-PCR is performed using gene-specific primers to quantify the expression levels of target genes like Cyp2b10, Cyp3a11, Ccnd1 (Cyclin D1), and Foxm1.[1][10]

-

Western Blotting: Liver tissue is homogenized in lysis buffer, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., CAR, Cyclin D1, Cyclin A, p-Rb, YAP, FOXM1).[1][11]

-

RNA-sequencing (RNA-seq): For a global view of transcriptional changes, RNA-seq can be performed on RNA extracted from the livers of control and this compound-treated mice.[6][26] This allows for an unbiased identification of all genes and pathways affected by CAR activation.

Conclusion

This compound-induced hepatomegaly is a powerful and well-characterized in vivo model that has been instrumental in dissecting the molecular pathways governing liver growth. The process is initiated by the direct activation of CAR, but its full proliferative effect is dependent on a coordinated network of signaling pathways, including MET/EGFR and YAP. This guide provides a consolidated resource of the core mechanisms, quantitative data, and detailed experimental protocols essential for researchers aiming to utilize or understand this important biological phenomenon. The continued study of this model will undoubtedly yield further insights into liver regeneration, toxicology, and the development of hepatocellular carcinoma.

References

- 1. This compound-induced hepatomegaly & hepatocyte proliferation is attenuated by combined disruption of MET & EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced Hepatomegaly and Hepatocyte Proliferation are Attenuated by Combined Disruption of MET and EGFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Yes‐Associated Protein Is Crucial for Constitutive Androstane Receptor‐Driven Hepatocyte Proliferation But Not for Induction of Drug Metabolism Genes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Constitutive androstane receptor induced-hepatomegaly and liver regeneration is partially via yes-associated protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Early Increase in Cyclin-D1 Expression and Accelerated Entry of Mouse Hepatocytes into S Phase after Administration of the Mitogen 1,4-Bis[2-(3,5-Dichloropyridyloxy)] Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cdk2 plays a critical role in hepatocyte cell cycle progression and survival in the setting of cyclin D1 expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yes-Associated Protein Is Crucial for Constitutive Androstane Receptor-Driven Hepatocyte Proliferation But Not for Induction of Drug Metabolism Genes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Constitutive androstane receptor induced-hepatomegaly and liver regeneration is partially via yes-associated protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Promotion of NR1I3-mediated liver growth is accompanied by STAT3 activation - ProQuest [proquest.com]

- 20. Constitutive Androstane Receptor Agonist, this compound: Maternal Exposure Impairs the Growth and Development of Female Offspring in Mice [mdpi.com]

- 21. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]

- 24. researchgate.net [researchgate.net]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for TCPOBOP Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP), a potent and specific agonist of the mouse constitutive androstane receptor (CAR), in mouse models. This compound is a valuable tool for studying xenobiotic metabolism, drug-drug interactions, liver physiology, and CAR-mediated signaling pathways.

Introduction

This compound is a non-genotoxic rodent carcinogen that induces significant liver enlargement and hepatocyte proliferation in mice.[1][2] Its primary mechanism of action is the activation of CAR (Nr1i3), a nuclear receptor highly expressed in the liver and small intestine.[3] Upon activation, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR), leading to the transcriptional regulation of a wide array of target genes involved in drug metabolism, detoxification, and lipid homeostasis.[3][4] Commonly studied CAR target genes include Cytochrome P450 enzymes such as Cyp2b10 and Cyp3a11.[3]

Quantitative Data Summary

The following tables summarize common dosage regimens and reported effects of this compound in various mouse strains. It is crucial to note that the optimal dose and treatment schedule can vary depending on the mouse strain, sex, age, and specific experimental goals.

Table 1: this compound Dosage and Administration in Mouse Models

| Parameter | Details | Reference |

| Dosage Range | 0.2 mg/kg to 3 mg/kg body weight | [5][6] |

| Common Dose | 3 mg/kg body weight (receptor-saturating dose) | [6][7] |

| ED50 | ~0.2 mg/kg for Cyp2b10 induction | [6][8] |

| Administration Route | Intraperitoneal (i.p.) injection, Oral gavage | [5] |

| Vehicle | Corn oil, Corn oil with 1%-10% DMSO | [8][7] |

| Frequency | Single dose, daily, twice a week, weekly | [5][9][10][11] |

| Treatment Duration | Acute (3 hours to a few days), Chronic (weeks) | [5][7] |

Table 2: Reported Physiological and Molecular Effects of this compound in Mice

| Effect | Observation | Mouse Strain | Dosage | Reference |

| Hepatomegaly | Significant increase in liver-to-body weight ratio | CD-1, C57BL/6 | 3 mg/kg | [5][6][12] |

| Hepatocyte Proliferation | Increased hepatocyte proliferation | CD-1 | 3 mg/kg | [1] |

| Gene Induction | Upregulation of Cyp2b10, Cyp2c55, Cyp3a11, Ugt1a1 | CD-1, C57BL/6 | 0.2 - 3 mg/kg | [1][3][8] |

| Steatosis | Induction of pericentral steatosis | CD-1 | 3 mg/kg | [5][13] |

| Sex Differences | Females may exhibit a stronger proliferative response | CD-1 | Not specified | [4] |

| Neonatal Effects | Neonatal exposure can lead to persistent changes in drug metabolism | CD-1 | 3 mg/kg | [14] |

Experimental Protocols

Preparation and Administration of this compound

Materials:

-

This compound (powder)

-

Corn oil (vehicle)

-

Dimethyl sulfoxide (DMSO, optional, for aiding dissolution)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Syringes and needles for injection or gavage needles

Procedure:

-

Stock Solution Preparation (Optional): For easier handling and dilution, a concentrated stock solution of this compound in DMSO can be prepared (e.g., 7.5 mg/mL).[5] Store at -20°C.

-

Working Solution Preparation:

-

Without DMSO: Directly dissolve this compound powder in corn oil to the desired final concentration (e.g., 0.15 mg/mL for a 3 mg/kg dose assuming a 20 µL/g injection volume). This may require vortexing and gentle heating.

-

With DMSO: Dilute the this compound stock solution in corn oil to the final desired concentration. For example, to prepare a working solution for a 3 mg/kg dose with a low corn oil regimen, dilute a 7.5 mg/mL DMSO stock 10-fold into corn oil to get 0.75 mg/mL in 10% DMSO/90% corn oil.[5]

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution to the mice using a sterile syringe and needle. The injection volume is typically 4-20 µL per gram of body weight.[5]

-

Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

-

Measurement of Liver-to-Body Weight Ratio

Materials:

-

Balance for weighing mice

-

Dissection tools

-

Paper towels

-

Balance for weighing organs

Procedure:

-

Record the final body weight of the mouse.

-

Euthanize the mouse using an approved method.

-

Perform a laparotomy to expose the abdominal cavity.

-

Carefully dissect the entire liver, freeing it from connecting tissues.

-

Blot the liver dry on a paper towel to remove excess blood and fluid.

-

Weigh the liver and record the value.

-

Calculate the liver-to-body weight ratio: (Liver Weight (g) / Body Weight (g)) * 100.[15]

RNA Extraction and Gene Expression Analysis

Materials:

-

Dissected liver tissue

-

RNase-free tubes and reagents

-

Homogenizer

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Spectrophotometer (e.g., NanoDrop)

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Cyp2b10, Gapdh)

-

Real-time PCR system

Procedure:

-

Excise a small piece of liver tissue (20-30 mg) immediately after dissection and snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

-

Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes. Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.

Visualizations

Signaling Pathway

Caption: this compound activation of the CAR signaling pathway.

Experimental Workflow

Caption: A typical experimental workflow for a this compound study in mice.

References

- 1. This compound-induced hepatomegaly & hepatocyte proliferation is attenuated by combined disruption of MET & EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abstract [protein.bio.msu.ru]

- 3. Constitutive androstane receptor agonist, this compound, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sex difference in the proliferative response of mouse hepatocytes to treatment with the CAR ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of CAR Agonist Ligand this compound on Mouse Liver Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Neonatal Activation of Nuclear Receptor CAR (Nr1i3) on Cyp2 Gene Expression in Adult Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using TCPOBOP

Topic: Preparing TCPOBOP Stock Solution for In Vivo Studies

These application notes provide detailed protocols for the preparation and in vivo administration of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (this compound), a potent and selective agonist of the mouse Constitutive Androstane Receptor (CAR).[1][2][3] Proper preparation of this compound solutions is critical for ensuring accurate and reproducible results in toxicological and pharmacological research.

Introduction to this compound

This compound is a xenobiotic compound widely used in research to study the activation of the CAR signaling pathway.[4] As a CAR agonist, this compound induces the nuclear translocation of CAR, leading to the transcriptional activation of target genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., Cyp2b10 and Cyp2c55), as well as processes like hepatocyte proliferation and hepatomegaly.[1][5] Its utility in murine models has been instrumental in elucidating the role of CAR in liver physiology and pathology.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound in in vivo studies.

Table 1: this compound Solubility and Stock Solution Preparation

| Parameter | Value | Notes |

| Molecular Weight | 402.06 g/mol | |

| EC50 for CAR | 20 nM | [2] |

| Stock Solution Solvent | 100% DMSO | A stock solution in 100% DMSO is a common starting point.[6][7] |

| Stock Solution Concentration | 7.5 mg/mL | A stock solution at this concentration can be prepared and stored.[6][7] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months.[8] | Aliquot to avoid repeated freeze-thaw cycles. |

Table 2: In Vivo Working Solution Formulations and Dosages

| Formulation | Administration Route | Typical Dosage | Resulting Solution |

| 10% DMSO in Corn Oil | Intraperitoneal (i.p.) Injection | 3 mg/kg | Clear Solution |

| 2% DMSO in 98% Corn Oil | Intraperitoneal (i.p.) Injection | 3 mg/kg | Working solution prepared by diluting a 7.5 mg/mL DMSO stock 50-fold.[6][7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) or Oral Gavage | 2.5 mg/mL (6.22 mM) | Suspended Solution (requires sonication) |

| Corn Oil | Oral Gavage | 3 mg/kg | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add 100% DMSO to achieve a final concentration of 7.5 mg/mL.[6][7]

-

Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[8]

-

Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Corn Oil for Intraperitoneal Injection

-

Thaw the 7.5 mg/mL this compound stock solution in DMSO at room temperature.

-

To prepare a working solution of 0.15 mg/mL, dilute the stock solution 50-fold in corn oil. This will result in a final vehicle composition of 2% DMSO and 98% corn oil.[6][7]

-

For a 3 mg/kg dose, inject the animal with 20 µL of this working solution per gram of body weight.[6][7]

-

Alternatively, a 10% DMSO in 90% corn oil vehicle can be prepared to achieve a clear solution with a solubility of at least 2.5 mg/mL.[8]

-

It is recommended to prepare the working solution fresh on the day of use.[8]

Protocol 3: Preparation of this compound Suspension for Intraperitoneal or Oral Administration

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL working solution with a final concentration of 2.5 mg/mL, sequentially add and mix the following components:

-

100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

400 µL of PEG300.

-

50 µL of Tween-80.

-

450 µL of Saline.[8]

-

-

The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

-

This protocol results in a suspended solution. Use ultrasonication to ensure a uniform suspension before administration.[8]

-

This formulation can be used for both oral and intraperitoneal injections.[8]

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: In vivo experimental workflow.

References

- 1. This compound-induced hepatomegaly & hepatocyte proliferation is attenuated by combined disruption of MET & EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 76150-91-9 | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lymphocyte-Specific Protein-1 Suppresses Xenobiotic-Induced Constitutive Androstane Receptor and Subsequent Yes-Associated Protein–Activated Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for TCPOBOP Administration in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP), a potent and selective agonist of the Constitutive Androstane Receptor (CAR, NR1I3) in mice. This compound is a valuable tool for studying xenobiotic metabolism, drug-drug interactions, liver function, and CAR-mediated signaling pathways.

Introduction

This compound is a xenobiotic compound widely used in preclinical research to activate the nuclear receptor CAR.[1][2] In rodents, particularly mice, this compound administration leads to the nuclear translocation of CAR, where it forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation.[3]

Key applications of this compound in rodent models include:

-

Induction of Drug Metabolizing Enzymes: this compound robustly induces the expression of cytochrome P450 enzymes (e.g., CYP2B10, CYP3A11), UDP-glucuronosyltransferases, and other enzymes involved in Phase I and Phase II drug metabolism.[1]

-

Hepatotoxicity and Hepatomegaly Studies: Administration of this compound can induce liver enlargement (hepatomegaly) due to both hepatocyte proliferation and hypertrophy.[3] It is also used to model certain aspects of liver injury, such as steatosis (fatty liver).[5]

-

CAR Signaling Research: As a selective CAR agonist, this compound is instrumental in elucidating the physiological and pathological roles of this nuclear receptor.[3]

Data Presentation: this compound Administration Protocols

The following table summarizes various this compound administration protocols reported in the literature for use in mice. Researchers should select the protocol best suited for their experimental objectives.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 | Protocol 5 |

| Dose | 3 mg/kg body weight[5][6][7] | 0.2 mg/kg body weight[5] | 1 mg/kg body weight[5] | 0.5 mg/kg body weight[8] | 3 g/kg (likely a typo in source, should be mg/kg)[1] |

| Route of Administration | Intraperitoneal (i.p.) injection[5][6][7] | Intraperitoneal (i.p.) injection[5] | Intraperitoneal (i.p.) injection[5] | Intraperitoneal (i.p.) injection[8] | Intraperitoneal (i.p.) injection[1] |

| Vehicle | Corn oil with 1% DMSO[6] | 10% DMSO in corn oil[3] | 0.67% DMSO in corn oil[5] | Saline[8] | Corn oil[1] |

| Frequency | Single dose[5][6] | Single dose[5] | Weekly injections[5] | Twice a week[8] | Daily for 3 days[1] |

| Duration | Acute (e.g., 3 to 27 hours)[6] | 14 days[3] | Up to 8 weeks[5] | 2 weeks prior to pregnancy and until end of lactation[8] | 3 days[1] |

| Primary Application | CAR activation, gene expression analysis[6] | Dose-response studies, hepatomegaly[3] | Chronic exposure, steatosis studies[5] | Maternal exposure studies[8] | Attenuation of steatohepatitis[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Corn oil (or saline, depending on the chosen protocol)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Heating block or water bath (optional)

Procedure for Corn Oil-Based Vehicle:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 7.5 mg/mL stock can be made by dissolving the appropriate amount of this compound powder in 100% DMSO.[3][5] Store the stock solution at -20°C.

-

Working Solution Preparation: On the day of injection, dilute the this compound stock solution in corn oil to achieve the desired final concentration.

-

For a 3 mg/kg dose with a 10% DMSO/90% corn oil vehicle: Dilute the 7.5 mg/mL stock solution 10-fold in corn oil to get a working solution of 0.75 mg/mL.[3]

-

For a 3 mg/kg dose with a 1% DMSO/corn oil vehicle: A similar dilution strategy can be adapted to achieve the lower DMSO concentration.

-

-

Mixing: Vortex the working solution thoroughly to ensure homogeneity. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

-

Administration Volume: The injection volume will depend on the concentration of the working solution and the body weight of the mouse. For a 0.75 mg/mL solution to deliver a 3 mg/kg dose, inject 4 µL per gram of body weight.[3]

Protocol 2: Assessment of CAR Activation via Gene Expression Analysis

This protocol details the steps to measure the induction of CAR target genes, such as Cyp2b10 and Cyp3a11, following this compound administration.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Syringes and needles for injection

-

Surgical tools for tissue collection

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., 18S rRNA)

-

qPCR instrument

Procedure:

-

Animal Dosing: Administer this compound or vehicle to mice via the chosen route (e.g., i.p. injection).

-

Tissue Collection: At the desired time point post-injection (e.g., 3 hours, 24 hours, or longer), euthanize the mice according to approved institutional protocols.[6]

-

Liver Harvesting: Immediately excise the liver, weigh it, and snap-freeze a portion in liquid nitrogen for RNA analysis. Another portion can be fixed in formalin for histological analysis.

-

RNA Extraction: Isolate total RNA from the frozen liver tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for CAR target genes, and a suitable qPCR master mix.

-

Data Analysis: Calculate the relative expression of the target genes, normalized to the expression of a stable housekeeping gene. The fold change in gene expression in this compound-treated animals compared to vehicle-treated controls indicates the level of CAR activation.[1]

Protocol 3: Evaluation of this compound-Induced Hepatotoxicity

This protocol outlines the methods to assess liver toxicity, including hepatomegaly and steatosis, following this compound treatment.

Materials:

-

This compound solution

-

Animal scale

-

Surgical tools

-

Formalin or other fixative

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Oil Red O stain

-

Microscope

-

Blood collection tubes

-

Serum analyzer

Procedure:

-

Animal Treatment and Monitoring: Administer this compound according to the chosen protocol. Monitor the animals for any signs of distress.

-

Body and Liver Weight Measurement: At the end of the study, record the final body weight of each mouse. After euthanasia, excise and weigh the liver. Calculate the liver-to-body weight ratio.[5] An increase in this ratio is indicative of hepatomegaly.

-

Histological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Process the fixed tissue, embed in paraffin, and cut sections.

-

Stain sections with H&E to assess general liver morphology, inflammation, and cellular changes.

-

For the assessment of steatosis, embed fresh-frozen liver tissue in OCT compound, section using a cryostat, and stain with Oil Red O to visualize neutral lipid accumulation.[1]

-

-

Serum Biochemistry: Collect blood via cardiac puncture at the time of euthanasia. Separate the serum and analyze for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum can indicate hepatocyte injury.

Visualizations

CAR Signaling Pathway

Caption: this compound-mediated activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Experimental Workflow for this compound Study

Caption: A general experimental workflow for studying the effects of this compound in rodents.

References

- 1. Constitutive androstane receptor agonist, this compound, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steatotic liver disease induced by this compound-activated hepatic constitutive androstane receptor: primary and secondary gene responses with links to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of CAR Agonist Ligand this compound on Mouse Liver Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for TCPOBOP-Induced Liver Regeneration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene), a potent and selective agonist of the constitutive androstane receptor (CAR), to induce liver regeneration in preclinical models. This document outlines the underlying mechanism, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for studies in liver pathophysiology, drug-induced hepatotoxicity, and regenerative medicine.

Introduction

This compound is a well-established chemical mitogen for the murine liver, capable of inducing robust hepatocyte proliferation and significant liver enlargement (hepatomegaly) in the absence of prior liver injury.[1][2] This process of direct hyperplasia is primarily mediated through the activation of the nuclear receptor CAR (NR1I3).[2][3] Upon binding this compound, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and modulates the transcription of a wide array of target genes.[4][5] This cascade initiates cellular processes that lead to hepatocyte entry into the cell cycle and subsequent proliferation, offering a controlled and reproducible model to study liver regeneration.[3][6] The regenerative potential of this compound is so significant that it can protect the liver from failure even after a massive 91% hepatectomy.[3]

Mechanism of Action

The primary mechanism of this compound-induced liver regeneration involves the activation of the CAR signaling pathway.[3] Once activated, CAR upregulates genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family (e.g., Cyp2b10 and Cyp3a11), as well as genes that drive cell cycle progression.[3][7]

Key signaling events include:

-

CAR Nuclear Translocation: this compound binding promotes the translocation of CAR from the cytoplasm to the nucleus.[3][8]

-

RXR Heterodimerization: In the nucleus, CAR forms a heterodimer with RXR.[4][5]

-

Gene Transcription: The CAR/RXR complex binds to specific response elements on DNA, initiating the transcription of target genes.[4]

-

Cell Cycle Entry: A critical early event is the rapid induction of Cyclin D1, which facilitates the G1/S phase transition in hepatocytes.[9][10] This is followed by the expression of other cyclins, such as Cyclin A and B1, that regulate later stages of the cell cycle.[3][11]

-